3-Amino-2-hydroxy-2-phenylpropanoic acid
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Overview
Description
3-Amino-2-hydroxy-2-phenylpropanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylpropanoic acid and features both amino and hydroxyl functional groups
Mechanism of Action
Target of Action
The primary target of 3-Amino-2-hydroxy-2-phenylpropanoic acid is Aminopeptidase N (APN/CD13) . APN/CD13 is a type II membrane-bound ectopeptidase that plays a critical role in tumor invasion, metastasis, and tumor angiogenesis .
Mode of Action
This compound interacts with APN/CD13, inhibiting its activity . The compound has shown potent inhibitory activity against APN, with an IC50 value of 1.26 ± 0.01 μM, which is better than that of bestatin .
Biochemical Pathways
It’s known that apn/cd13, the target of this compound, is involved in the metabolism of various peptides and plays a role in several biological processes, including cell proliferation, differentiation, and angiogenesis .
Result of Action
The inhibition of APN/CD13 by this compound can potentially affect tumor invasion, metastasis, and angiogenesis . This suggests that the compound could have potential applications in anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxy-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the condensation of glycine with benzaldehyde under aqueous alkaline conditions, resulting in the formation of DL-threo-β-phenylserine . This racemic mixture can then be resolved into its enantiomers through optical resolution techniques, such as preferential crystallization .
Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of optically active co-solutes, such as L-phenylalanine methyl ester hydrochloride, can enhance the efficiency of the resolution process, yielding high-purity enantiomers .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of both amino and hydroxyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, such as acyl chlorides, to form amides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
3-Amino-2-hydroxy-2-phenylpropanoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Comparison with Similar Compounds
3-Amino-2-hydroxy-2-phenylpropanoic acid can be compared to other similar compounds, such as:
3-Phenylpropanoic acid: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Amino-2-phenylpropanoic acid: Similar structure but lacks the hydroxyl group, affecting its chemical reactivity and biological activity.
β-Phenylserine: Another name for this compound, highlighting its structural similarity to serine.
The unique combination of amino and hydroxyl groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-2-hydroxy-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUOIJVCLBQBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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